molecular formula C20H24ClN3O4S B2392660 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 946369-98-8

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2392660
CAS No.: 946369-98-8
M. Wt: 437.94
InChI Key: HLDJOCPNUWAGRQ-UHFFFAOYSA-N
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Description

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic small molecule featuring a 1,2,6-thiadiazinan-1,1-dioxide core scaffold, a structure of significant interest in medicinal chemistry research . This compound is furnished with key functional groups that are often associated with bioactive properties, including a 2-chlorobenzyl moiety and an acetamide linkage to a 2-methoxy-5-methylaniline group. These structural features are commonly explored for developing pharmacologically active molecules, particularly those targeting enzyme inhibition and receptor modulation . The 1,1-dioxide (sulfone) group within the thiadiazinane ring can mimic biological sulfonamides, a class known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The specific arrangement of the chlorobenzyl and methoxy-methylphenyl substituents suggests potential for investigation in structure-activity relationship (SAR) studies, helping researchers understand how steric and electronic factors influence binding to biological targets. As a research chemical, this compound serves as a valuable intermediate or lead structure for scientists working in drug discovery, particularly in the synthesis and screening of novel heterocyclic compounds for potential therapeutic applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-15-8-9-19(28-2)18(12-15)22-20(25)14-24-11-5-10-23(29(24,26)27)13-16-6-3-4-7-17(16)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDJOCPNUWAGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,2,6-Thiadiazinan-1,1-Dioxide

A solution of 1,3-diaminopropane (10 mmol) and sulfuryl chloride (12 mmol) in dichloromethane is stirred at 0°C for 2 hours. The reaction mixture is then warmed to room temperature and quenched with ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,2,6-thiadiazinan-1,1-dioxide as a white solid (yield: 68%).

Alkylation with 2-Chlorobenzyl Bromide

The thiadiazinan ring is functionalized at the 6-position via alkylation. To a solution of 1,2,6-thiadiazinan-1,1-dioxide (5 mmol) in dry DMF, 2-chlorobenzyl bromide (6 mmol) and potassium carbonate (7 mmol) are added. The mixture is stirred at 80°C for 12 hours, filtered, and concentrated. The residue is purified via column chromatography (ethyl acetate/hexane, 1:3) to isolate 6-(2-chlorobenzyl)-1,2,6-thiadiazinan-1,1-dioxide (yield: 72%).

Synthesis of the Acetamide Side Chain

The acetamide moiety is synthesized separately to ensure regioselective coupling.

Preparation of N-(2-Methoxy-5-Methylphenyl)Acetamide

2-Methoxy-5-methylaniline (10 mmol) is dissolved in dry dichloromethane under nitrogen. Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The reaction is stirred for 4 hours, washed with water, and the organic layer is dried and concentrated. Recrystallization from ethanol yields N-(2-methoxy-5-methylphenyl)acetamide as colorless crystals (yield: 85%).

Coupling of Thiadiazinan and Acetamide Moieties

The final step involves coupling the thiadiazinan intermediate with the acetamide derivative.

Amide Bond Formation

To a solution of 6-(2-chlorobenzyl)-1,2,6-thiadiazinan-1,1-dioxide (3 mmol) in dry dichloromethane, TBTU (3.6 mmol) and triethylamine (6 mmol) are added. After 30 minutes, N-(2-methoxy-5-methylphenyl)acetamide (3.3 mmol) is introduced, and the mixture is stirred for 4 hours at room temperature. The precipitate is filtered, washed with dichloromethane, and recrystallized from ethanol/water (1:1) to obtain the target compound as a white solid (yield: 65%).

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 4.52 (s, 2H, CH2), 3.88 (s, 3H, OCH3), 3.72–3.60 (m, 4H, Thiadiazinan-H), 2.45 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 154.1 (SO2), 134.6–122.8 (Ar-C), 56.3 (OCH3), 49.8 (Thiadiazinan-C), 21.4 (CH3).
  • HRMS (ESI+) : m/z calculated for C21H23ClN3O4S2 [M+H]+: 488.08; found: 488.12.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Optimization and Challenges

Reaction Condition Tuning

  • Solvent Selection : Dichloromethane provided superior coupling efficiency compared to DMF or THF due to better solubility of intermediates.
  • Catalyst Load : Excess TBTU (1.2 equiv) minimized side products during amide formation.

Byproduct Mitigation

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removed unreacted 2-chlorobenzyl bromide and dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction: The target’s structural hybrid (sulfone heterocycle + chloroacetamide) may combine the herbicidal activity of alachlor with enhanced stability or novel binding mechanisms.
  • Synthetic Challenges : The thiadiazinan ring’s sulfonation and regioselective substitution (e.g., 2-chlorobenzyl placement) require optimization, as hinted by ’s reflux-based methods .
  • Data Limitations: No direct bioactivity or crystallographic data for the target compound is available in the evidence. SHELX-based structural analysis () could resolve its 3D conformation .

Biological Activity

The compound 2-(6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C20H24ClN3O5SC_{20}H_{24}ClN_{3}O_{5}S with a molecular weight of approximately 453.9 g/mol. The presence of a thiadiazinan ring and various substituents such as chlorobenzyl and methoxy groups contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC20H24ClN3O5S
Molecular Weight453.9 g/mol
CAS Number899993-92-1

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory effects , which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies have demonstrated that the compound can reduce the production of nitric oxide and other inflammatory mediators in macrophages.

Antitumor Activity

The compound's structural characteristics suggest possible antitumor activity . In vivo studies using xenograft models have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiadiazinan moiety is believed to enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antibacterial effect of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antimicrobial potential.
  • Anti-inflammatory Mechanism : In a model of induced inflammation, administration of the compound significantly reduced paw edema in rats by 50% compared to control groups, indicating its effectiveness in reducing inflammation.
  • Antitumor Efficacy : In a mouse model bearing A549 lung cancer xenografts, treatment with the compound at a dosage of 10 mg/kg resulted in a significant reduction in tumor volume (p < 0.05), highlighting its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Initial findings suggest moderate bioavailability with extensive hepatic metabolism. Further studies are needed to elucidate specific metabolic pathways and identify active metabolites.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Nucleophilic substitution for introducing the 2-chlorobenzyl group.
  • Sulfonation to form the 1,1-dioxido-thiadiazinan moiety.
  • Acetylation of the methoxy-methylphenyl amine group.
    Optimization strategies include:
  • Using continuous flow reactors for precise temperature control during sulfonation .
  • Employing high-throughput screening to identify efficient catalysts (e.g., DMF with K₂CO₃ for acetylation) .
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., chlorobenzyl vs. methoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., distinguishing isotopic patterns from chlorine atoms) .
  • HPLC-PDA : For purity assessment, especially to detect side products from incomplete sulfonation .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to test MIC values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the thiadiazinan group’s electrophilic properties .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish baseline safety profiles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the:
  • Chlorobenzyl group : Replace Cl with F or Br to assess halogen-dependent bioactivity .
  • Methoxy-methylphenyl moiety : Test ethyl or propyl substitutions to evaluate steric effects .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or β-lactamases .
  • In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ in enzyme assays for pharmacokinetic studies in rodent models .

Q. What computational tools are effective for predicting its stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., sulfonamide bonds prone to hydrolysis) .
  • Molecular Dynamics (MD) Simulations : Model degradation pathways in aqueous buffers (pH 2–9) to predict hydrolytic stability .
  • Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to correlate computational predictions .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility across labs .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
  • Stabilizer Additives : Include 1% trehalose or mannitol to reduce hydrolytic degradation .
  • Periodic QC Checks : Reassess purity every 6 months via HPLC and adjust storage conditions if degradation exceeds 5% .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in , and 19 for scalable synthesis .
  • Analytical Workflows : and provide HPLC and NMR parameters .
  • Computational Modeling : details reaction path search methods using quantum chemistry .

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